2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Overview
Description
Scientific Research Applications
Phase Behavior and Applications in Ionic Liquids
A study delved into the phase behavior of imidazolium- and phosphonium-based ionic liquids with aliphatic and aromatic solutes, including aniline derivatives. It highlighted the solvent abilities of these ionic liquids, influenced by the selection of anions like bistriflamide or triflate, affecting their solubility with aromatic compounds. This research opens avenues for using ionic liquids as alternative, environmentally friendly solvents with tunable properties for separating target molecules from aqueous solutions or extraction from matrices (Visak et al., 2014).
Design of p38α MAP Kinase Inhibitors
Another significant application involves the design of p38α MAP kinase inhibitors using a tri- and tetra-substituted imidazole scaffold. These compounds are selective inhibitors responsible for proinflammatory cytokine release, showcasing the importance of imidazole derivatives in medicinal chemistry for developing new therapeutic agents (Scior et al., 2011).
Synthesis of Thiazolidinones
Research has also focused on synthesizing novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones from aniline derivatives. This synthetic pathway has potential applications in developing compounds with various biological activities (Issac & Tierney, 1996).
CO2 Fixation with Aniline Derivatives
The chemical fixation of CO2 with aniline derivatives to synthesize functionalized azole compounds offers an innovative approach to utilize CO2 as a C1 feedstock. This method facilitates the creation of valuable chemicals from a renewable and environmentally friendly resource, providing a new avenue for synthesizing natural and biologically active azole derivatives (Vessally et al., 2017).
Recyclable Copper Catalyst Systems
A review highlighted recyclable copper catalyst systems for C-N bond forming cross-coupling reactions using aryl halides and arylboronic acids with amines, including aniline derivatives. These systems have potential for commercial exploitation due to their environmental friendliness and efficiency in organic synthesis (Kantam et al., 2013).
Safety And Hazards
- Safety Data Sheet (SDS) : Refer to the MSDS for safety information.
properties
IUPAC Name |
2-imidazol-1-yl-5-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-1-2-9(8(14)5-7)16-4-3-15-6-16/h1-6H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYJZLLRDTWHPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406564 | |
Record name | 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | |
CAS RN |
380389-67-3 | |
Record name | 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.